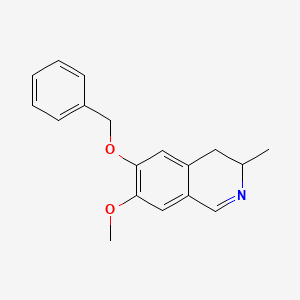
6-(Benzyloxy)-7-methoxy-3-methyl-3,4-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Benzyloxy)-7-methoxy-3-methyl-3,4-dihydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a benzyloxy group at the 6th position, a methoxy group at the 7th position, and a methyl group at the 3rd position on the dihydroisoquinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-7-methoxy-3-methyl-3,4-dihydroisoquinoline typically involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline core. The benzyloxy and methoxy groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
6-(Benzyloxy)-7-methoxy-3-methyl-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used.
科学研究应用
6-(Benzyloxy)-7-methoxy-3-methyl-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(Benzyloxy)-7-methoxy-3-methyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 6-Benzyloxyindole
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 5-(Benzyloxy)-2-(2-hydroxyphenyl)imino)methyl)phenol
Uniqueness
6-(Benzyloxy)-7-methoxy-3-methyl-3,4-dihydroisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
6-(Benzyloxy)-7-methoxy-3-methyl-3,4-dihydroisoquinoline is a compound belonging to the family of dihydroisoquinolines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H18N2O2
- CAS Number : 68360-23-6
This compound features a dihydroisoquinoline core with methoxy and benzyloxy substituents that enhance its biological activity.
Antioxidant Activity
Research indicates that derivatives of dihydroisoquinoline exhibit significant antioxidant properties. For instance, studies have demonstrated that related compounds can scavenge free radicals such as DPPH· and ABTS·+, indicating potential use in oxidative stress-related diseases . The radical scavenging activity is crucial for preventing cellular damage caused by oxidative stress.
Enzyme Inhibition
This compound has shown inhibitory effects against several enzymes linked to neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Inhibition of AChE is vital for treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .
- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE inhibition contributes to cognitive enhancement in neurodegenerative disorders .
Antimicrobial Activity
Dihydroisoquinoline derivatives have also been investigated for their antimicrobial properties. Compounds similar to 6-(Benzyloxy)-7-methoxy have demonstrated activity against various bacterial strains, suggesting a potential role as antimicrobial agents .
The mechanisms through which this compound exerts its biological effects include:
- Radical Scavenging : By neutralizing free radicals, the compound protects cells from oxidative damage.
- Enzyme Inhibition : By inhibiting AChE and BuChE, it enhances cholinergic neurotransmission, which is beneficial in neurodegenerative conditions.
- Interaction with Cellular Targets : The compound may interact with specific cellular receptors or pathways involved in inflammation and apoptosis, although further studies are needed to elucidate these pathways.
Case Studies and Research Findings
属性
分子式 |
C18H19NO2 |
|---|---|
分子量 |
281.3 g/mol |
IUPAC 名称 |
7-methoxy-3-methyl-6-phenylmethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C18H19NO2/c1-13-8-15-9-18(17(20-2)10-16(15)11-19-13)21-12-14-6-4-3-5-7-14/h3-7,9-11,13H,8,12H2,1-2H3 |
InChI 键 |
OYHYEXNHBCQEDY-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=CC(=C(C=C2C=N1)OC)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















